molecular formula C22H22N2O B14155158 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one CAS No. 4584-83-2

2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one

Cat. No.: B14155158
CAS No.: 4584-83-2
M. Wt: 330.4 g/mol
InChI Key: MBWNXBJZZIXDIE-UHFFFAOYSA-N
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Description

2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo[g]indazole and a cyclohexane ring, with a phenyl group attached to the indazole moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole intermediate, which can then undergo further transformations to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-pyrrolidines]
  • Spiro[indole-piperidines]
  • Oxindoles spiro-fused to indazole, pyrazolopyridazine, pyrazolopyrrolidine, pyrrolizine, indolizidine, and dihydrobenzofuran

Uniqueness

2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1’-cyclohexane]-3-one is unique due to its specific spiro linkage and the presence of both indazole and cyclohexane rings.

Properties

CAS No.

4584-83-2

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one

InChI

InChI=1S/C22H22N2O/c25-21-19-20(23-24(21)17-10-3-1-4-11-17)18-12-6-5-9-16(18)15-22(19)13-7-2-8-14-22/h1,3-6,9-12,23H,2,7-8,13-15H2

InChI Key

MBWNXBJZZIXDIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(N4)C5=CC=CC=C5

Origin of Product

United States

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